GC7 Sulfate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

GC7 is an inhibitor of deoxyhypusine synthase (Ki = 9.7 nM), an enzyme that participates in the biosynthesis of the amino acid hypusine, which is formed post-translationally on eukaryotic initiation factor 5A (eIF5A). It inhibits the production of hypusine in CHO cells when used at a concentration of 1 µM. GC7 (20 µM) inhibits activation of eIF5A2 and enhances the cytotoxicity of doxorubicin in Huh7 and HepG2 cells. It reduces tumor growth in a Melan-a Tm5 murine melanoma model when administered at a dose of 0.9 mg/kg.

GC7 Sulfate is a deoxyhypusine synthase (DHPS) inhibitor.

Mécanisme D'action

Target of Action

GC7 Sulfate is a potent inhibitor of deoxyhypusine synthase (DHPS) . DHPS is an enzyme that plays a crucial role in the post-translational activation of the eukaryotic initiation factor 5A (eIF5A) through a process known as hypusination . eIF5A is one of the most conserved proteins involved in protein synthesis and plays a key role during the elongation of polypeptide chains .

Mode of Action

This compound, also known as N1-guanyl-1,7-diaminoheptane, interacts in a specific binding pocket of the DHPS, completely blocking its activity . This interaction inhibits the hypusination process, a post-translational modification of a specific lysine residue carried out by DHPS .

Biochemical Pathways

The inhibition of DHPS by this compound affects the hypusination process, which is critical for the activation of eIF5A . This results in the disruption of protein synthesis, as eIF5A plays a key role in the elongation of polypeptide chains .

Result of Action

The inhibition of DHPS by this compound leads to a significant reduction in cell viability in a dose-dependent manner . For instance, in MYCN2 cells, 5 μM of this compound can inhibit cell viability by 40% and 60%, respectively, compared to untreated control cells . This is achieved through the induction of the cell cycle inhibitor p21 and reduction of total and phosphorylated Rb proteins .

Action Environment

The effectiveness of this compound can be influenced by the environment in which it operates. For example, the interaction of GC7 with DHPS is less stable in the thermophilic enzyme compared to human DHS, which could underlie a lower inhibitory capacity of the hypusination process in certain environments .

Analyse Biochimique

Biochemical Properties

GC7 Sulfate interacts with DHPS, inhibiting its function and thereby affecting the hypusination process . This interaction with DHPS is crucial as it influences the activity of eIF5A, a protein that plays a key role in protein synthesis .

Cellular Effects

This compound has been observed to have significant effects on cell function. For instance, it has been found to inhibit cell proliferation in a dose-dependent manner in Neuroblastoma (NB) cells . This is achieved through the induction of the cell cycle inhibitor p21 and reduction of total and phosphorylated Rb proteins .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with DHPS, effectively blocking its activity . This interaction inhibits the hypusination process, a critical post-translational modification of eIF5A .

Metabolic Pathways

This compound is involved in the hypusination pathway, a unique post-translational modification process. It acts as a DHPS inhibitor, thereby affecting the hypusination of eIF5A .

Subcellular Localization

Given its role as a DHPS inhibitor, it is likely that it localizes to the cytoplasm where DHPS and eIF5A are typically found .

Activité Biologique

GC7 Sulfate is a potent inhibitor of the enzyme deoxyhypusine synthase (DHS), which plays a crucial role in the hypusination process of eukaryotic initiation factor 5A (eIF5A). This compound has garnered attention for its potential therapeutic applications, particularly in cancer treatment and immune modulation. The following sections detail the biological activity of this compound, including its mechanism of action, effects on various cell types, and relevant research findings.

This compound inhibits DHS by binding to its active site, preventing the conversion of deoxyhypusine to hypusine, a critical modification necessary for eIF5A function. This inhibition disrupts protein synthesis and cellular growth, particularly in rapidly dividing cells. The binding interactions between GC7 and DHS have been characterized through advanced computational methods and experimental validation.

- Binding Stability : Studies using metadynamic simulations revealed that GC7 forms a more stable complex with human DHS compared to archaeal DHS from Sulfolobus solfataricus, indicating species-specific inhibition profiles. This difference suggests that GC7 may be more effective in eukaryotic systems than in certain archaeal contexts .

Biological Activity in Cell Lines

GC7 has demonstrated significant biological activity across various mammalian cell lines:

- Inhibition of Cell Growth : Research indicates that GC7 effectively inhibits the growth of several cancer cell lines, including those derived from breast and prostate cancers. The compound's ability to prevent hypusination leads to reduced cell proliferation and increased rates of apoptosis in these cells .

- Effects on Dendritic Cells : In dendritic cells (DCs), treatment with GC7 resulted in decreased surface expression of CD83, a marker associated with DC maturation. This effect was attributed to the inhibition of hypusine modification, suggesting that GC7 can modulate immune responses by affecting DC function .

Case Studies and Research Findings

Several studies have explored the effects of GC7 on different biological systems:

- Cancer Cell Lines : A study demonstrated that GC7 treatment led to a dose-dependent decrease in viability across multiple cancer cell lines. The IC50 values varied depending on the specific cell line, highlighting the compound's selective toxicity towards malignant cells .

- Immune Modulation : In vitro experiments showed that immature DCs treated with GC7 exhibited impaired maturation and function, as evidenced by reduced expression of co-stimulatory molecules (CD80/CD86) and decreased cytokine production. These findings suggest potential applications for GC7 in modulating immune responses during cancer therapy .

- Comparative Studies : Comparative analyses between human and archaeal DHS highlighted the differential effects of GC7, emphasizing the importance of understanding species-specific interactions when designing therapeutic agents targeting DHS .

Data Table: Summary of Biological Effects

Applications De Recherche Scientifique

Cancer Research

GC7 Sulfate has demonstrated significant anti-proliferative effects in various cancer cell lines:

- Leukemia : In studies involving BCR-ABL positive and negative leukemia cell lines (K562 and HL-60), GC7 exhibited dose-dependent inhibition of cell growth, with effective concentrations ranging from 5 µM to 40 µM .

- Hepatocellular Carcinoma : The compound significantly impaired growth and invasion in HepG2 and Hep3B cells at concentrations between 10 µM and 20 µM .

- Cell Cycle Regulation : GC7 treatment resulted in a reduction of the G1-phase population by 42% and an increase in the S-phase by 44% in CHO-K1 cells, indicating its role in cell cycle modulation .

Immunology

In immunological studies, GC7 has been used to investigate dendritic cell maturation:

- Dendritic Cells : Research showed that GC7 treatment led to a significant reduction in CD83 surface expression during the maturation of dendritic cells, suggesting its potential as an immunomodulatory agent . This effect was observed without inducing necrosis or apoptosis, highlighting its specificity for immature dendritic cells.

Case Study 1: Inhibition of Tumor Growth

A study demonstrated that administering this compound to mice with established tumors resulted in reduced tumor size and proliferation rates. The findings suggested that GC7 could be utilized as a therapeutic agent in conjunction with existing cancer treatments to enhance efficacy against resistant tumor types.

Case Study 2: Immune Response Modulation

In vitro experiments using human dendritic cells revealed that pre-treatment with GC7 significantly altered cytokine production profiles. Notably, this modulation could enhance the efficacy of vaccines or other immunotherapies by optimizing dendritic cell function.

Propriétés

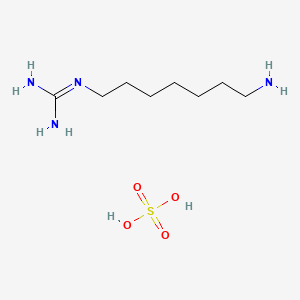

IUPAC Name |

2-(7-aminoheptyl)guanidine;sulfuric acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H20N4.H2O4S/c9-6-4-2-1-3-5-7-12-8(10)11;1-5(2,3)4/h1-7,9H2,(H4,10,11,12);(H2,1,2,3,4) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDDOWYFCKAAANU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCN)CCCN=C(N)N.OS(=O)(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H22N4O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.